molecular formula C13H18N2O5S B4983175 2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide

2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide

Cat. No.: B4983175
M. Wt: 314.36 g/mol
InChI Key: OUPIHWVWMUSSQR-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a methoxy group attached to a phenoxy acetamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

2-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-19-11-5-4-10(20-9-13(14)16)8-12(11)21(17,18)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPIHWVWMUSSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenoxy acetamide backbone. One common method involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride. This intermediate is then reacted with pyrrolidine and a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(4-Hydroxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide.

    Reduction: Formation of 2-(4-Methoxy-3-pyrrolidin-1-ylsulfanylphenoxy)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group are crucial for its binding affinity to certain enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide backbone but differ in their substituents, leading to variations in biological activity.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one, exhibit different pharmacological profiles.

    Sulfonylphenoxy compounds: These compounds contain a sulfonyl group attached to a phenoxy ring, similar to the target compound.

Uniqueness

2-(4-Methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, pyrrolidine ring, and sulfonyl group in a single molecule makes it a versatile compound for various applications in research and industry.

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